molecular formula C10H10ClKO3 B12673513 Potassium 2-(4-chlorophenoxy)-2-methylpropionate CAS No. 26723-02-4

Potassium 2-(4-chlorophenoxy)-2-methylpropionate

Cat. No.: B12673513
CAS No.: 26723-02-4
M. Wt: 252.73 g/mol
InChI Key: QFJIKRKDNWYOEL-UHFFFAOYSA-M
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Description

Potassium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is known for its selective action, targeting specific plant species while leaving crops unharmed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 4-chlorophenol with 2-methylpropionic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Potassium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicidal drugs.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(4-chlorophenoxy)-2-methylpropionate involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to the death of targeted weeds. The molecular targets include specific auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar herbicidal properties.

Comparison:

    Potassium 2-(4-chlorophenoxy)-2-methylpropionate: is unique in its specific action on certain weed species, making it more selective compared to 2,4-D and MCPA.

  • It has a different molecular structure, which may result in varied environmental persistence and degradation pathways.

Properties

CAS No.

26723-02-4

Molecular Formula

C10H10ClKO3

Molecular Weight

252.73 g/mol

IUPAC Name

potassium;2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

QFJIKRKDNWYOEL-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+]

Origin of Product

United States

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